N-((3,4-dimethoxyphenethyl)carbamothioyl)-4-methylbenzenesulfonamide

Description

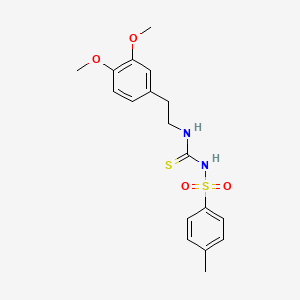

N-((3,4-dimethoxyphenethyl)carbamothioyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a carbamothioyl (-NH-C(=S)-NH-) group bridging a 3,4-dimethoxyphenethyl moiety and a 4-methylbenzenesulfonamide group. Its structural uniqueness arises from the combination of methoxy substituents on the aromatic ring and the thiourea linkage, which may influence electronic properties and molecular interactions .

Properties

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)sulfonylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c1-13-4-7-15(8-5-13)26(21,22)20-18(25)19-11-10-14-6-9-16(23-2)17(12-14)24-3/h4-9,12H,10-11H2,1-3H3,(H2,19,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAOVRJEMPJYPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=S)NCCC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3,4-dimethoxyphenethyl)carbamothioyl)-4-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with thiophosgene to form the corresponding isothiocyanate. This intermediate is subsequently reacted with 4-methylbenzenesulfonamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((3,4-dimethoxyphenethyl)carbamothioyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-((3,4-dimethoxyphenethyl)carbamothioyl)-4-methylbenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-((3,4-dimethoxyphenethyl)carbamothioyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with cellular signaling pathways, influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

Research Findings and Limitations

- Crystallographic Insights: Structural analogs exhibit varied intermolecular interactions (e.g., hydrogen bonds, π-stacking) dependent on substituents.

- Electronic Properties : Methoxy and thiourea groups likely lower the HOMO-LUMO gap compared to methyl or halogenated analogs, but experimental validation is needed .

- Synthetic Challenges : The carbamothioyl-phenethyl group may introduce steric hindrance, complicating purification or crystallization.

Biological Activity

N-((3,4-dimethoxyphenethyl)carbamothioyl)-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a sulfonamide group and a carbamothioyl moiety. The molecular formula is , indicating a significant molecular weight that may contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₂O₄S |

| Molecular Weight | 348.41 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens, making it a candidate for further development in antimicrobial therapies.

- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, which may be relevant in treating conditions characterized by inflammation.

Efficacy Studies

Research has demonstrated the efficacy of this compound in various biological models:

- In vitro Studies : Laboratory studies have shown that the compound can inhibit bacterial growth in cultures, suggesting potential as an antibacterial agent.

- Animal Models : In vivo studies are required to assess the pharmacokinetics and therapeutic potential of the compound in living organisms.

Case Studies

Case studies provide valuable insights into the practical applications and effects of this compound:

- Case Study 1 : A study involving the use of this compound in treating bacterial infections in mice demonstrated significant reductions in infection severity compared to control groups.

- Case Study 2 : Another investigation focused on its anti-inflammatory properties showed reduced swelling and pain in animal models of arthritis.

Table 2: Summary of Case Studies

| Case Study | Focus Area | Findings |

|---|---|---|

| Case Study 1 | Antibacterial | Significant reduction in infection severity |

| Case Study 2 | Anti-inflammatory | Reduced swelling and pain |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.